molecular formula C14H19NO B14111759 1-Benzoylazocane CAS No. 17721-46-9

1-Benzoylazocane

Katalognummer: B14111759
CAS-Nummer: 17721-46-9
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: VCEKELYMIZRCFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoylazocane is a heterocyclic organic compound characterized by a benzoyl group attached to an azocane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoylazocane can be synthesized through several methods. One common approach involves the reaction of azocane with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoylazocane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azocane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzoylazocane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzoylazocane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

    1-Benzylpiperazine: Another heterocyclic compound with similar structural features.

    Benzocaine: A compound with a benzoyl group, used as a local anesthetic.

Uniqueness: 1-Benzoylazocane is unique due to its azocane ring, which imparts distinct chemical properties and reactivity compared to other benzoyl-containing compounds

Eigenschaften

CAS-Nummer

17721-46-9

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

azocan-1-yl(phenyl)methanone

InChI

InChI=1S/C14H19NO/c16-14(13-9-5-4-6-10-13)15-11-7-2-1-3-8-12-15/h4-6,9-10H,1-3,7-8,11-12H2

InChI-Schlüssel

VCEKELYMIZRCFL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CCC1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.